Wnt/beta-catenin agonist 4
Description
Overview of the Canonical Wnt/β-catenin Pathway Structure and Function
The canonical Wnt/β-catenin pathway is a critical signaling cascade that regulates gene expression by controlling the levels of the transcriptional co-activator β-catenin. nih.govresearchgate.net The pathway's mechanism can be understood by considering its "off" and "on" states.
In the absence of a Wnt signal (the "off" state), cytoplasmic β-catenin is targeted for degradation by a multi-protein assembly known as the "destruction complex". mdpi.com This complex consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase 3 (GSK3). researchgate.net CK1α and GSK3 sequentially phosphorylate β-catenin, marking it for ubiquitination by β-TrCP (β-transducin repeat-containing protein) and subsequent degradation by the proteasome. nus.edu.sgmdpi.com This process keeps cytoplasmic β-catenin concentrations low, preventing its entry into the nucleus. mdpi.com
The pathway is activated (the "on" state) when a Wnt ligand, a type of secreted glycoprotein, binds to a Frizzled (Fz) family receptor and its co-receptor, a low-density lipoprotein receptor-related protein (LRP5 or LRP6). mdpi.comnih.gov This binding event triggers the recruitment of the intracellular protein Dishevelled (Dvl) to the plasma membrane. mdpi.com The activated receptor complex then inhibits the function of the destruction complex, a key event that may involve the sequestration of Axin to the membrane. nih.gov
With the destruction complex inhibited, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and subsequently translocates into the nucleus. wikipedia.org Inside the nucleus, β-catenin displaces the transcriptional repressor Groucho and binds to transcription factors of the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family. portlandpress.comnus.edu.sg This interaction, along with the recruitment of other co-activators, initiates the transcription of Wnt target genes. nih.govportlandpress.com These target genes are involved in a wide array of cellular processes, including proliferation and differentiation. uevora.pt
Fundamental Biological Roles of Wnt/β-catenin Signaling in Development and Homeostasis
The Wnt/β-catenin signaling pathway is indispensable for the proper orchestration of embryonic development and the maintenance of adult tissue homeostasis. nih.govuevora.pt Its functions are remarkably diverse and context-dependent, influencing cell fate, proliferation, migration, and the establishment of body plans. wikipedia.orgresearchgate.net
During embryogenesis, Wnt signaling is crucial for processes such as primitive streak formation, mesoderm induction, and the patterning of the anterior-posterior body axis. pnas.org It plays a vital role in the morphogenesis of numerous tissues and organs derived from all three germ layers. uevora.pt For instance, the pathway is involved in cardiac development, although its role can be biphasic, promoting heart formation in some contexts while inhibiting it in others. pnas.org
In adult organisms, Wnt/β-catenin signaling is a key regulator of tissue homeostasis and regeneration. It is essential for maintaining stem cell populations in various tissues, including the intestine, skin, and bone marrow. wikipedia.orguevora.pt A well-studied example is its role in the hair follicle cycle, where it is required to induce the transition from the resting (telogen) phase to the growth (anagen) phase. uevora.pt The pathway controls cell proliferation in the intestinal crypts, ensuring the continuous renewal of the intestinal lining. Furthermore, it is involved in bone formation and remodeling. rsc.org The intricate control of Wnt signaling is paramount, as either insufficient or excessive activity can disrupt these homeostatic processes. uevora.ptrsc.org
Discovery and Classification of Small Molecule Wnt/β-catenin Agonists
The critical roles of Wnt/β-catenin signaling in health and disease have spurred the search for small molecule compounds that can modulate its activity. While much focus has been on inhibitors for cancer therapy, agonists that activate the pathway are valuable tools for research and hold potential for regenerative medicine, particularly in areas like bone and tissue repair. rsc.orgnih.gov
The discovery of these small molecule modulators often relies on high-throughput screening of large chemical libraries. nih.gov These screens typically use cell-based assays where cells, such as the HEK293 cell line, are engineered with a reporter gene (e.g., luciferase) under the control of a TCF/LEF promoter. Activation of the pathway by a compound results in a measurable signal. rsc.org
Small molecule Wnt/β-catenin agonists can be classified based on their mechanism of action and molecular target within the pathway. A major class of agonists are inhibitors of GSK3, the kinase responsible for marking β-catenin for degradation. By inhibiting GSK3, these compounds mimic the natural Wnt signal, leading to β-catenin stabilization and pathway activation. rsc.org Another strategy involves developing molecules that interfere with natural pathway antagonists. For example, compounds that inhibit Secreted Frizzled-Related Proteins (SFRPs), which normally sequester Wnt ligands, can effectively activate the pathway. rsc.org
One such compound identified through research efforts is Wnt/β-catenin agonist 4 , also known as Derivative 83. medchemexpress.commedchemexpress.com This small molecule has been shown to be an effective activator of Wnt/β-catenin signal transmission. medchemexpress.commedchemexpress.com Research findings indicate its ability to significantly increase β-catenin activity in cell lines and promote differentiation. medchemexpress.comglpbio.cn The identification of specific and potent small molecule agonists like this provides valuable chemical probes to further dissect the pathway and explore its therapeutic potential. nih.gov
Research Findings for Wnt/β-catenin agonist 4
The following table summarizes the reported in vitro activity of Wnt/β-catenin agonist 4.
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| HEK293 | 120 µM | 24 hours | 1049% increase in β-catenin activity | medchemexpress.comglpbio.cn |
| SW480 | 120 µM | 24 hours | 1049% increase in β-catenin activity | medchemexpress.comglpbio.cn |
| ST2 | 11 µM | 4 days | 2848% increase in Alkaline Phosphatase (ALP) activity (marker of osteoblast differentiation) | medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYPBVAIVKNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Wnt/β Catenin Agonist 4 at the Molecular and Cellular Levels
Direct Molecular Targets and Interactions of Wnt/β-catenin Agonist 4
As an agonist of the Wnt/β-catenin pathway, Wnt/beta-catenin agonist 4 is expected to directly or indirectly interact with key components of the signaling cascade to promote the stabilization and nuclear accumulation of β-catenin.
Modulation of β-catenin Stability and Nuclear Translocation
The central event in the activation of the canonical Wnt pathway is the stabilization of the transcriptional coactivator β-catenin. In the absence of a Wnt signal, cytoplasmic β-catenin is continuously targeted for proteasomal degradation by a "destruction complex". wikipedia.orgsigmaaldrich.com Wnt agonists, and therefore presumably this compound, disrupt this process. This leads to the accumulation of β-catenin in the cytoplasm. pnas.org This stabilized β-catenin is then able to translocate into the nucleus. pnas.org Once in the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. frontiersin.org A study on a generic Wnt agonist demonstrated that its administration preserved β-catenin levels in the lungs following hemorrhagic shock, highlighting the agonist's role in stabilizing β-catenin. nih.gov
Regulation of the β-catenin Destruction Complex Components
The primary mechanism by which Wnt agonists stabilize β-catenin is through the inhibition of the β-catenin destruction complex. This multi-protein complex is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent degradation. wikipedia.orgfrontiersin.org
Glycogen Synthase Kinase-3β (GSK-3β) is a key serine/threonine kinase within the destruction complex that phosphorylates β-catenin. frontiersin.org Inhibition of GSK-3β is a common mechanism for Wnt pathway activation. By preventing the phosphorylation of β-catenin, its degradation is halted. While it is not confirmed if this compound directly inhibits GSK-3β, some Wnt agonists are known to function without direct GSK-3β inhibition. selleckchem.com However, the ultimate effect of any canonical Wnt agonist is the functional inhibition of GSK-3β's activity towards β-catenin.
Adenomatous Polyposis Coli (APC) and Axin are crucial scaffold proteins that bring together the components of the destruction complex, including GSK-3β and β-catenin, thereby facilitating β-catenin phosphorylation. frontiersin.orgnih.gov Wnt signaling leads to the disruption of this complex. wikipedia.org This can occur through the recruitment of Axin to the plasma membrane, leading to its dephosphorylation and decreased stability. wikipedia.org Some small molecule Wnt agonists have been shown to stabilize intracellular β-catenin by directly disrupting the interaction between Axin and β-catenin. nih.gov Therefore, it is plausible that this compound could modulate the stability or interactions of APC and Axin to dismantle the destruction complex.
Influence on Wnt Receptor Complex Dynamics (Frizzled and LRP5/6)
The initiation of the Wnt signaling cascade typically involves the binding of a Wnt ligand to a receptor complex on the cell surface, composed of a Frizzled (Fz) family receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). sigmaaldrich.comnih.gov This binding event is critical for the recruitment of downstream signaling components and the subsequent inhibition of the destruction complex. nih.gov Some synthetic agonists are designed to mimic Wnt ligands and bind to Fz receptors. biorxiv.org Engineered surrogate agonists have demonstrated that inducing the proximity of Fz and LRP5/6 is a principal mechanism of signal activation. frontiersin.org It is possible that this compound functions at this level, either by directly binding to one or both of these receptors or by promoting their interaction, thereby initiating the downstream signaling events.
Interplay with Other Intracellular Signaling Cascades
Modulation of Apoptotic and Cell Survival Pathways
Activation of the Wnt/β-catenin signaling pathway by pharmacological agonists has profound implications for cell fate, critically modulating the intricate balance between cell survival and programmed cell death (apoptosis). The effects are highly context-dependent, varying with cell type, developmental stage, and the presence of other cellular stressors or signals. In many contexts, activation of the pathway is a potent pro-survival, anti-apoptotic signal. nih.gov However, in certain cancer cells, its hyperactivation can also paradoxically promote or sensitize cells to apoptosis. mdpi.complos.org The pathway exerts its influence by regulating the expression and activity of key proteins involved in the apoptotic machinery and by crosstalk with other major cell survival signaling cascades.
Anti-Apoptotic and Pro-Survival Effects
A primary role of Wnt/β-catenin pathway activation is the promotion of cell survival by suppressing apoptotic mechanisms. This is achieved through the transcriptional regulation of target genes that directly interfere with the apoptotic cascade. Research using small-molecule Wnt agonists in various models has elucidated these mechanisms, showing a consistent pattern of reduced apoptotic markers and enhanced cell viability.
One key study demonstrated that treatment with a Wnt agonist, 2-amino-4-[3,4-(methylenedioxy)benzylamino]-6-(3-methoxyphenyl)pyrimidine, significantly attenuated apoptosis in lung tissue following hemorrhagic shock. nih.gov This protective effect was correlated with the preservation of β-catenin levels and the modulation of key apoptotic regulatory proteins. nih.gov Specifically, the agonist treatment led to a marked decrease in the levels of cleaved caspase-3, the primary executioner caspase in the apoptotic pathway, and a concurrent increase in the anti-apoptotic protein Bcl-2. nih.gov
| Parameter | Model System | Treatment Group | Result | Citation |
| Cleaved Caspase-3 | Rat Lung Tissue (post-hemorrhagic shock) | Wnt Agonist | 46% decrease compared to vehicle | nih.gov |
| Bcl-2 Protein | Rat Lung Tissue (post-hemorrhagic shock) | Wnt Agonist | Restored to baseline levels (significant increase vs. vehicle) | nih.gov |
In a different model, pharmacological activation of Wnt/β-catenin signaling in human hepatocytes and Huh7 liver cancer cells was shown to suppress apoptosis induced by the pro-apoptotic transcription factor Foxo3A. researchgate.net Treatment with a Wnt agonist reduced the protein levels of both Foxo3A and cleaved-caspase 3. researchgate.net Further analysis revealed that this effect was mediated, at least in part, by the transcriptional downregulation of BIM, a pro-apoptotic member of the Bcl-2 family and a downstream target of Foxo3A. researchgate.net
| Cell Line | Treatment | Key Protein Changes | mRNA Level Changes | Citation |
| Human Hepatocytes | Wnt Agonist | ↓ Foxo3A, ↓ Cleaved Caspase-3 | ↓ BIM | researchgate.net |
| Huh7 Cells | Wnt Agonist | ↓ Foxo3A, ↓ Cleaved Caspase-3 | Not Specified | researchgate.net |
Modulation of Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) apoptotic pathway, comprising both anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA). plos.org The ratio of these opposing factions determines the cell's susceptibility to apoptosis. Activation of the Wnt/β-catenin pathway directly influences this balance.
Upregulation of Anti-Apoptotic Proteins: As seen in the hemorrhagic shock model, Wnt agonist treatment significantly increased the expression of the survival-promoting protein Bcl-2. nih.gov In other studies, the pathway has been shown to diminish levels of the anti-apoptotic protein Mcl-1 in specific contexts, such as sensitizing melanoma cells to TRAIL-induced apoptosis. plos.org
Crosstalk with Cell Survival Signaling Pathways
The pro-survival effects of Wnt/β-catenin activation are amplified through significant crosstalk with other signaling cascades, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. oncotarget.comresearchgate.net The PI3K/Akt pathway is a major hub for signals that promote cell growth, proliferation, and survival.
A key point of convergence between the Wnt/β-catenin and PI3K/Akt pathways is Glycogen Synthase Kinase-3β (GSK-3β). oncotarget.comnih.gov In the canonical Wnt pathway, agonist binding to the Frizzled/LRP receptor complex leads to the inhibition of GSK-3β activity. nih.gov This prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate and translocate to the nucleus. nih.gov Independently, the PI3K/Akt pathway can also be activated by growth factors, leading to the phosphorylation and inhibition of GSK-3β. researchgate.net Therefore, a Wnt agonist can mimic a strong survival signal by inhibiting GSK-3β, a function shared with the PI3K/Akt pathway, thereby reinforcing the suppression of apoptosis and promoting cell survival. oncotarget.comnih.gov
Preclinical Biological and Cellular Outcomes of Wnt/β Catenin Agonist 4 Activity
Effects on Cell Proliferation and Cell Cycle Progression
The canonical Wnt/β-catenin signaling pathway is a fundamental regulator of cell proliferation and cell cycle progression. Its activation is known to promote the expression of key cell cycle regulators, such as Cyclin D1 and c-Myc, thereby driving cells from the G1 to the S phase of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.
| Cell Line | Concentration | Duration | Observed Effect | Citation |
|---|---|---|---|---|
| HEK293 | 120 μM | 24 hours | 1049% increase in β-catenin activity | medchemexpress.com |
| SW480 | 120 μM | 24 hours | 1049% increase in β-catenin activity | medchemexpress.com |
Influence on Cell Differentiation and Lineage Specification
The Wnt/β-catenin pathway plays a pivotal, and often context-dependent, role in guiding the differentiation of stem and progenitor cells into specific lineages. By modulating gene expression programs, Wnt signaling can either maintain a state of pluripotency or drive cells toward a specialized fate.
Activation of the Wnt/β-catenin pathway is critical for the self-renewal and maintenance of various types of stem cells, including embryonic, mesenchymal, and hematopoietic stem cells. The signaling cascade helps to preserve the undifferentiated state by promoting the expression of pluripotency factors. While Wnt/β-catenin agonist 4 is classified as a tool compound for stem cell research, specific published studies focusing on its direct application in maintaining stem cell pluripotency or promoting self-renewal are limited.
The Wnt/β-catenin signaling pathway is a well-established, potent promoter of osteogenesis, the process of bone formation. Activation of the pathway in mesenchymal stem cells (MSCs) is a critical step in their commitment to the osteoblast lineage, leading to the expression of key osteogenic markers and subsequent bone matrix mineralization.
Research findings specifically highlight the powerful effect of Wnt/β-catenin agonist 4 in this area. In a key preclinical study, the compound was shown to dramatically promote the differentiation of the ST2 mouse bone marrow stromal cell line, a common model for osteoblast differentiation. The agonist induced a profound increase in Alkaline Phosphatase (ALP) activity, a critical early marker of osteogenesis. medchemexpress.comgoogle.com This demonstrates a strong potential for the compound to drive bone formation.
| Cell Line | Concentration | Duration | Observed Effect | Citation |
|---|---|---|---|---|
| ST2 (Mouse Bone Marrow Stromal Cells) | 11 μM | 4 days | 2848% increase in Alkaline Phosphatase (ALP) activity | medchemexpress.com |
The role of Wnt/β-catenin signaling in the development of the nervous system is complex, influencing the proliferation of neural progenitors, their differentiation into neurons, and axon guidance. The specific outcome of Wnt pathway activation—whether it promotes proliferation or differentiation—can depend on the specific type of progenitor cell and the developmental stage. While the pathway is a known regulator of neurogenesis, specific research detailing the effects of Wnt/β-catenin agonist 4 on the enhancement of neurogenic differentiation has not been prominently featured in available scientific literature.
In the hematopoietic system, the Wnt/β-catenin pathway has a dose-dependent regulatory role. Moderate levels of activation are thought to promote the self-renewal and maintenance of hematopoietic stem cells (HSCs), while very high levels of signaling can impair hematopoiesis. The pathway is crucial for the proper development and expansion of various blood cell progenitors. However, studies specifically investigating the impact of Wnt/β-catenin agonist 4 on the expansion of hematopoietic progenitors have not been identified in the current body of research.
Emerging research has identified the Wnt/β-catenin pathway as a key regulator of T-cell function. It is implicated in the development of T-cells in the thymus and plays a crucial role in the differentiation of mature T-cells, particularly in the formation of memory T-cells. Activation of the pathway can influence the polarization of T-helper cells and the generation of long-lived, self-renewing memory CD8+ T-cells. At present, specific data on how Wnt/β-catenin agonist 4 modulates T-cell differentiation and polarization is not available in published studies.
Regulation of Cell Migration, Adhesion, and Polarity
The Wnt/β-catenin signaling pathway is a master regulator of cell movement and organization within tissues. sigmaaldrich.cn Its influence extends to cell migration, the establishment of cell-to-cell connections through adhesion molecules, and the determination of cellular asymmetry, known as polarity. mdpi.com
Cell Migration: The canonical Wnt/β-catenin pathway is intricately linked to the processes that allow cells to move. nih.gov This regulation is crucial during embryonic development and tissue repair. The non-canonical Wnt pathways, in particular, are recognized for their role in controlling cell polarity and movement through the activation of small GTPases like Rho and Rac, which are key regulators of the cytoskeleton. scientificarchives.com
Cell Adhesion: A central role of β-catenin, the key mediator of the canonical Wnt pathway, is its function in cell-cell adhesion at the plasma membrane. ahajournals.org It forms a critical link between cadherins, which are transmembrane adhesion proteins, and the actin cytoskeleton. ahajournals.org Dysregulation of the Wnt/β-catenin pathway can lead to changes in the expression of adhesion molecules like E-cadherin. xiahepublishing.com A decrease in E-cadherin expression can reduce the strength of intercellular adhesion, a process that is often associated with an epithelial-to-mesenchymal transition (EMT), which enhances cell motility. xiahepublishing.com
Cell Polarity: The establishment of cell polarity, the asymmetric organization of cellular components and shape, is fundamental for tissue structure and function. The non-canonical Wnt/planar cell polarity (PCP) pathway is a primary driver of this process. mdpi.comwikipedia.org This pathway organizes the cytoskeleton, leading to the polarized arrangement of cells within a tissue plane. wikipedia.org While distinct from the canonical pathway, there is evidence of crosstalk between the two, suggesting a complex regulatory network governing cellular organization. frontiersin.org
Due to the limited specific data on Wnt/beta-catenin agonist 4, a data table detailing its specific effects on cell migration, adhesion, and polarity cannot be generated at this time.
Induction or Suppression of Cellular Apoptosis and Survival Pathways
The Wnt/β-catenin signaling pathway plays a dual and context-dependent role in regulating programmed cell death (apoptosis) and promoting cell survival. nih.govnih.gov Its activation can either protect cells from apoptosis or, in some instances, promote it.
Suppression of Apoptosis and Promotion of Survival: In many contexts, activation of the Wnt/β-catenin pathway is associated with enhanced cell survival and the inhibition of apoptosis. nih.gov The pathway can upregulate the expression of anti-apoptotic genes. For instance, studies on general Wnt agonists have shown an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein cleaved caspase-3. mdpi.com Furthermore, β-catenin itself can inhibit the expression of pro-apoptotic genes like Bax and Bim. xiahepublishing.com The activation of survival pathways is a key feature of Wnt/β-catenin signaling, often contributing to tissue regeneration and homeostasis. nih.gov
Induction of Apoptosis: Paradoxically, hyperactivation of the Wnt/β-catenin pathway has also been shown to induce apoptosis in certain cellular contexts. nih.gov This pro-apoptotic effect can be mediated through the upregulation of targets like c-Myc, which under certain conditions, can trigger apoptosis. frontiersin.org The balance between pro-survival and pro-apoptotic outcomes following Wnt/β-catenin activation appears to be finely tuned and dependent on the specific cellular environment and the presence of other signaling inputs. nih.gov For example, in some cancer cell lines, overstimulation of the Wnt pathway can lead to cell death. plos.org
The following table summarizes the general effects of Wnt/β-catenin pathway activation on apoptosis and survival markers based on studies of the broader class of Wnt agonists, as specific data for this compound is not available.
| Cellular Process | Marker | General Effect of Wnt/β-catenin Activation |
| Apoptosis | Cleaved Caspase-3 | Decrease |
| Bax | Decrease | |
| Bim | Decrease | |
| Survival | Bcl-2 | Increase |
| Cyclin D1 | Increase | |
| c-Myc | Increase |
Investigative Methodologies and Research Models for Wnt/β Catenin Agonist 4 Studies
In Vitro Cellular Assays and Reporter Systems
In vitro studies are fundamental for the initial characterization and screening of compounds that modulate the Wnt/β-catenin pathway. These assays provide quantitative data on the potency and cellular effects of agonists like Wnt/β-catenin agonist 4.
Luciferase reporter gene assays are a primary tool for quantifying the activation of the Wnt/β-catenin signaling pathway. nih.gov These systems utilize a reporter construct containing T-cell factor/lymphoid-enhancer factor (TCF/LEF) responsive elements, which are binding sites for the β-catenin/TCF/LEF transcription factor complex. medchemexpress.com This construct drives the expression of a luciferase gene. When the pathway is activated by an agonist, β-catenin translocates to the nucleus and binds to TCF/LEF, initiating the transcription of the luciferase gene. medchemexpress.com The resulting light output, measured with a luminometer, is directly proportional to the level of pathway activation.
In studies involving Wnt/β-catenin agonist 4 (Derivative 83), this method was used to confirm its activity. The compound demonstrated a significant ability to activate β-catenin-dependent transcription. glpbio.cnpnas.org
Stable cell lines are crucial for screening and validating Wnt pathway modulators. These cells are engineered to reliably report on pathway activity or are chosen for their known responsiveness to Wnt signaling.
HEK293 (Human Embryonic Kidney 293) cells are widely used because they are highly transfectable and sensitive to Wnt pathway stimulation. nih.govmedchemexpress.com They are often used to create stable reporter lines for high-throughput screening. nih.govpnas.org
SW480 cells , a human colorectal carcinoma cell line with a mutation in the APC gene, exhibit constitutive Wnt signaling, making them a valuable model for studying compounds that can further modulate the pathway. pnas.orgnih.gov
ST2 cells are a murine bone marrow stromal cell line that can differentiate into osteoblasts in response to Wnt pathway activation. glpbio.cn This makes them an ideal model for assessing the osteogenic potential of Wnt agonists.
Research has shown that Wnt/β-catenin agonist 4 is highly active in these models, inducing a 1049% increase in β-catenin activity in both HEK293 and SW480 cells. glpbio.cnpnas.org
Table 1: In Vitro Activity of Wnt/β-catenin Agonist 4 in Stable Cell Lines
| Cell Line | Assay Type | Finding | Reference |
| HEK293 | β-catenin Activity Assay | 1049% increase in activity | glpbio.cnpnas.org |
| SW480 | β-catenin Activity Assay | 1049% increase in activity | glpbio.cnpnas.org |
Beyond reporter assays, functional assays are employed to understand the physiological consequences of Wnt pathway activation by an agonist.
Cell Migration Assays: The Wnt pathway is a known regulator of cell migration. mdpi.comnih.gov Methodologies like the in vitro scratch assay or the transwell migration assay are used to assess the effect of Wnt agonists on the migratory capacity of cells. mdpi.comersnet.org These assays measure the ability of cells to move into an empty space or through a porous membrane, providing insights into processes like tissue repair and development. ersnet.org
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. nih.gov Assaying for ALP activity is a standard method to evaluate the potential of a Wnt agonist to promote bone formation. In studies with Wnt/β-catenin agonist 4, treatment of the ST2 stromal cell line resulted in a 2848% increase in ALP activity, indicating its potent ability to drive osteogenic differentiation. glpbio.cnpnas.org
Table 2: Functional Assay Results for Wnt/β-catenin Agonist 4
| Cell Line | Assay Type | Finding | Implication | Reference |
| ST2 | Alkaline Phosphatase (ALP) Activity | 2848% increase in activity | Promotes differentiation into osteoblasts | glpbio.cnpnas.org |
Ex Vivo Organ and Tissue Culture Models
Ex vivo models, which involve the culture of whole organs or tissues outside of the body, serve as an intermediate step between in vitro assays and in vivo studies. These models preserve the complex three-dimensional architecture and cellular interactions of the native tissue, offering a more physiologically relevant context to study the effects of Wnt agonists. mdpi.comnih.gov For example, patient-derived 3D ex vivo lung tissue cultures have been used to investigate Wnt-induced repair processes. mdpi.com Similarly, ex vivo cultures of embryonic liver and mouse digit tips have been employed to study the role of Wnt signaling in development and regeneration, respectively. nih.gov Such systems allow for the assessment of an agonist's impact on tissue-level organization, cell differentiation, and repair mechanisms.
In Vivo Animal Models for Biological Evaluation
In vivo animal models are indispensable for evaluating the systemic biological effects of a Wnt/β-catenin agonist in a whole, living organism. These studies are critical for understanding the compound's influence on complex processes like embryonic development and tissue regeneration.
The zebrafish (Danio rerio) is a powerful in vivo model for studying Wnt signaling due to its rapid external development, optical transparency, and remarkable regenerative capabilities. Transgenic zebrafish lines with fluorescent reporters for Wnt/β-catenin activity allow for real-time visualization of the pathway's dynamics during development and regeneration.
Pharmacological manipulation, through the addition of Wnt agonists or antagonists to the water, is a common method to probe the pathway's function. Studies using Wnt agonists in zebrafish have demonstrated the pathway's crucial role in processes such as fin and scale regeneration, neurogenesis, and the proper development of various organ systems. This model allows researchers to investigate the effects of activating the Wnt pathway on cell proliferation, fate determination, and tissue patterning in a complex vertebrate system.
Rodent Models (e.g., Mice, Rats) for Disease Pathogenesis and Repair
Rodent models are indispensable for studying the in vivo effects of Wnt/β-catenin pathway activation in the context of disease and tissue regeneration. Although studies specifically naming "Wnt/β-catenin agonist 4" are not detailed in the provided results, research using other synthetic Wnt agonists in rats and mice provides a clear framework for how such compounds are investigated.
For instance, in a rat model of renal ischemia-reperfusion (IR) injury, a condition that causes tissue damage, the administration of a synthetic pyrimidine (B1678525) Wnt agonist demonstrated significant protective effects. nih.gov The study hypothesized that since the Wnt/β-catenin pathway is critical for kidney development (nephrogenesis), its pharmacological activation could protect kidneys from IR injury. nih.gov In this model, adult male rats underwent bilateral clamping of the renal pedicles, followed by reperfusion. The Wnt agonist was administered before the ischemic event. nih.gov Results showed that the agonist restored levels of β-catenin and its downstream target, cyclin D1, which were reduced by the injury. nih.gov This intervention improved renal function and regeneration while reducing inflammation and oxidative stress. nih.gov
Similarly, the small molecule Wnt agonist 2-amino-4-[3,4-(methylenedioxy) benzylamino]-6-(3-methoxyphenyl) pyrimidine (AMBMP) has been used in rodent models of liver injury. nih.gov This agonist was shown to attenuate injury and improve survival in models of alcoholic liver disease and after small-for-size liver transplantation in rats. nih.gov These studies highlight that activating Wnt/β-catenin signaling can reprogram hepatocytes and potentially promote the formation of new bile ducts. nih.gov
In a rat model of random-pattern skin flaps, which often suffer from insufficient blood supply and necrosis, the regenerative peptide Tβ4 was shown to activate the Wnt/β-catenin pathway. archivesofmedicalscience.com This activation was associated with improved flap survival, suggesting that Wnt agonists could play a role in enhancing tissue viability and revascularization in skin grafts. archivesofmedicalscience.com
Mouse models have also been crucial. In a mouse model of Parkinson's disease, nicotine (B1678760) was found to exert neuroprotective effects by increasing the expression of Wnt/β-catenin signaling proteins. nih.gov This suggests that Wnt agonists could be investigated for their potential to protect dopaminergic neurons. Furthermore, studies in mouse models of breast cancer have used Wnt/β-catenin signaling inhibitors to target breast tumor-initiating cells, demonstrating the pathway's relevance in cancer biology and providing a rationale for testing agonists in other contexts, such as regenerative medicine. plos.org
Table 1: Application of Wnt Agonists in Rodent Models This table is interactive. You can sort and filter the data.
| Rodent Model | Wnt Agonist Used | Disease/Injury Context | Key Findings | Reference |
|---|---|---|---|---|
| Rat | Synthetic Pyrimidine | Renal Ischemia-Reperfusion | Restored β-catenin/cyclin D1 levels; improved renal function; attenuated inflammation and oxidative stress. | nih.gov |
| Rat | AMBMP | Alcoholic Liver Disease; Liver Transplantation | Attenuated liver injury; improved survival; potential for hepatocyte reprogramming. | nih.gov |
| Rat | Tβ4 (activator of pathway) | Skin Flap Necrosis | Activated Wnt/β-catenin pathway; improved flap survival. | archivesofmedicalscience.com |
| Mouse | Nicotine (activator of pathway) | Parkinson's Disease | Increased expression of Wnt/β-catenin signaling proteins; neuroprotective effects on dopaminergic neurons. | nih.gov |
| Mouse | WNT3A Protein | Stroke, Heart Attack, Skin Wounding, Bone Fracture | Activated endogenous stem cells; improved healing response. | ca.gov |
Amphibian Embryonic Models (e.g., Xenopus) for Developmental Biology
The amphibian embryo, particularly Xenopus laevis, is a classical and powerful model for studying fundamental questions in developmental biology, including the role of the Wnt/β-catenin pathway. researchgate.net Its external fertilization and large, easily manipulated embryos allow for direct observation and experimental intervention during early development. nih.govbiologists.com The Wnt pathway is a master regulator of embryonic patterning in Xenopus, establishing the primary body axes. biologists.comresearchgate.net
Ectopic activation of the Wnt pathway in Xenopus embryos, for example by injecting Wnt8 mRNA or β-catenin into the ventral side, leads to a dramatic and easily scorable phenotype: the formation of a complete secondary body axis. nih.govbiologists.com This "axis duplication" assay serves as a robust functional readout for the activity of Wnt pathway components and agonists. A compound like Wnt/β-catenin agonist 4 could be microinjected into early Xenopus embryos to determine its ability to mimic endogenous Wnt signals and induce a secondary axis.
Furthermore, the Wnt pathway is essential for neural induction and patterning. nih.gov Early studies in Xenopus showed that Wnt signaling can promote neural induction by inhibiting Bone Morphogenetic Protein (BMP) signaling. nih.govnih.gov However, the pathway also plays a later role in "posteriorizing" the neural tube, meaning it helps specify the midbrain, hindbrain, and spinal cord at the expense of anterior (head) structures. nih.gov Therefore, Xenopus animal cap explants—undifferentiated tissue from the embryo's animal pole—can be used as a clean, in-vitro-like system. Treating these explants with a Wnt/β-catenin agonist and observing the expression of anterior versus posterior neural markers would provide detailed information about the compound's specific effects on neural cell fate. nih.gov
The model also allows for loss-of-function studies to confirm the pathway's involvement. For example, researchers have shown that depleting maternal β-catenin suppresses the formation of dorsal tissues, which can be "rescued" by the injection of an active Wnt agonist. nih.gov This makes Xenopus an ideal system for dissecting the molecular mechanisms through which agonists like Wnt/β-catenin agonist 4 exert their effects during embryogenesis. researchgate.netplos.org
Advanced Molecular and Omics Approaches
Gene Expression Profiling (e.g., Transcriptomics, qRT-PCR)
To understand the molecular consequences of activating the Wnt/β-catenin pathway with an agonist, researchers employ gene expression profiling techniques. Upon activation, stabilized β-catenin enters the nucleus and partners with TCF/LEF transcription factors to regulate a specific suite of target genes. nih.govnih.gov
Quantitative Real-Time PCR (qRT-PCR) is a targeted approach used to measure the expression levels of known Wnt target genes. It is a standard method to confirm pathway activation. For example, following treatment of cells or tissues with a Wnt agonist, researchers would expect to see an upregulation of genes such as Axin2 (a universal feedback inhibitor of the pathway), Cyclin D1 (a cell cycle regulator), and c-Myc (a proto-oncogene). nih.govnih.gov This technique was used in studies of patient-derived lung tissue cultures, where Wnt activation led to increased expression of the alveolar epithelial cell marker SFTPC. ersnet.org
Transcriptomics , such as microarray analysis or RNA-sequencing (RNA-Seq), provides a global, unbiased view of all gene expression changes induced by the agonist. This approach can identify novel downstream targets and reveal the broader cellular processes affected by Wnt/β-catenin agonist 4. For example, a transcriptomic study on breast tumor-initiating cells identified a signature of Wnt/β-catenin pathway genes that was linked to patient outcomes, highlighting the power of this approach to uncover clinically relevant gene sets. plos.org
Protein Expression and Modification Analysis (e.g., Western Blot, Immunohistochemistry)
Analyzing changes at the protein level is essential to confirm that the transcriptional changes translate into functional effects.
Western Blotting is used to quantify the levels of specific proteins in cell or tissue lysates. A key hallmark of Wnt/β-catenin pathway activation is the stabilization and accumulation of the β-catenin protein. frontiersin.org Therefore, a primary test for the efficacy of Wnt/β-catenin agonist 4 would be to use Western blotting to show an increase in total β-catenin levels. nih.gov This technique is also used to measure downstream protein targets, such as Cyclin D1 (indicating cell cycle progression) or to assess other cellular responses, like changes in apoptotic proteins such as caspase-3. nih.govarchivesofmedicalscience.com
Immunohistochemistry (IHC) and Immunofluorescence (IF) are imaging-based techniques that allow for the visualization of protein expression and localization within the context of tissues or cells. A critical event in the pathway is the translocation of β-catenin from the cytoplasm to the nucleus. frontiersin.org IHC/IF staining for β-catenin can directly visualize this nuclear accumulation in response to an agonist, providing spatial confirmation of pathway activation. These methods have been used to show altered protein expression, such as elastin (B1584352) remodeling, in patient-derived lung tissue cultures after Wnt pathway activation. ersnet.org
High-Throughput Screening Platforms for Modulator Identification
High-throughput screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds for a specific biological activity. Wnt/β-catenin agonist 4 was likely identified through such a platform.
These screens typically utilize engineered cell lines that contain a Wnt-responsive reporter gene. A common strategy is to place the gene for a readily detectable enzyme, like luciferase, under the control of a promoter containing multiple TCF/LEF binding sites. In the absence of a Wnt signal, the reporter gene is silent. When a compound like Wnt/β-catenin agonist 4 activates the pathway, β-catenin/TCF/LEF complexes bind to the promoter and drive the expression of luciferase, producing a light signal that can be measured by a luminometer.
Wnt/β-catenin agonist 4 is included in various commercially available compound libraries, such as "Stem Cell Signaling," "Wnt/Hedgehog/Notch," and "Anti-Aging" libraries. medchemexpress.com These libraries are used in HTS campaigns to identify new modulators (both agonists and antagonists) of the pathway for research and therapeutic development. medchemexpress.com For example, a CRISPR/Cas9 genome-wide screen was used to identify a novel inhibitor of the pathway, demonstrating the power of large-scale screening approaches in dissecting Wnt signaling. researchgate.net
Table 2: Molecular Techniques for Studying Wnt/β-catenin Agonist 4 This table is interactive. You can sort and filter the data.
| Technique | Category | Primary Purpose in Wnt Agonist Studies | Example Application | Reference |
|---|---|---|---|---|
| qRT-PCR | Gene Expression | Quantify expression of known Wnt target genes (e.g., Axin2, Cyclin D1). | Measuring increased SFTPC expression in lung tissue after Wnt activation. | ersnet.org |
| Transcriptomics (RNA-Seq) | Gene Expression | Global, unbiased analysis of all gene expression changes to identify novel targets and pathways. | Identifying a Wnt/β-catenin gene signature in breast cancer stem cells. | plos.org |
| Western Blot | Protein Analysis | Quantify levels of total and downstream proteins. | Detecting increased β-catenin and Cyclin D1 protein after agonist treatment in a renal injury model. | nih.gov |
| Immunohistochemistry (IHC) | Protein Analysis | Visualize protein localization in tissue. | Observing nuclear translocation of β-catenin; visualizing elastin remodeling in lung tissue. | ersnet.org |
| High-Throughput Screening (HTS) | Modulator Identification | Identify and characterize new agonists/antagonists using reporter cell lines. | Initial identification of compounds like Wnt/β-catenin agonist 4 from chemical libraries. | medchemexpress.com |
Therapeutic Research Applications in Preclinical Disease Models for Wnt/β Catenin Agonist 4
Regenerative Medicine and Tissue Repair Preclinical Models
Activation of the Wnt/β-catenin pathway by agonists like Wnt/β-catenin agonist 4 has been investigated in several preclinical models of tissue injury and regeneration, demonstrating its potential to promote repair and restore function.
Organ Injury and Repair Mechanisms (e.g., Hepatic Ischemia-Reperfusion, Kidney Injury, Lung Injury)
Preclinical studies have highlighted the protective and regenerative effects of activating the Wnt/β-catenin pathway in the context of organ injury. In a rat model of hepatic ischemia/reperfusion (I/R) injury, administration of a Wnt agonist significantly improved survival and liver function. medchemexpress.com The agonist, 2-amino-4-[3,4-(methylenedioxy)benzylamino]-6-(3-methoxyphenyl)pyrimidine, demonstrated the capacity to restore hepatic expression of β-catenin and its downstream target Axin2, which were diminished following I/R. medchemexpress.com This intervention led to a reduction in liver injury markers such as AST, ALT, and LDH, and an improvement in the liver's microarchitecture. medchemexpress.com Furthermore, the Wnt agonist stimulated cell proliferation, as evidenced by increased Ki67 immunostaining, and dampened inflammatory responses by reducing levels of IL-6, myeloperoxidase, iNOS, and nitrotyrosine. medchemexpress.com Apoptosis was also significantly decreased, as shown by reduced TUNEL staining and caspase-3 activity. medchemexpress.com The 10-day survival rate dramatically increased from 27% in the vehicle-treated group to 73% in the group pre-treated with the Wnt agonist. medchemexpress.com
In the context of acute kidney injury (AKI), the Wnt/β-catenin pathway is recognized as a key player in both injury and repair processes. nih.govnih.gov While the pathway is relatively quiescent in healthy adult kidneys, it becomes reactivated following injury. nih.gov Preclinical data largely support a protective role for Wnt/β-catenin agonists in AKI. nih.gov Activation of this pathway can protect renal tubular epithelial cells from apoptosis and promote their proliferation, which is crucial for tubular repair and regeneration. nih.gov For instance, after ischemia-reperfusion injury in the kidney, the expression of Wnt4, a component of the pathway, is upregulated, which is associated with an increase in cell cycle proteins like cyclin D1, suggesting a role in promoting tubular cell proliferation and repair. nih.gov
Research into lung injury has also implicated the Wnt/β-catenin pathway. In models of acute respiratory distress syndrome (ARDS), the Wnt/β-catenin pathway is involved in the subsequent development of pulmonary fibrosis. nih.gov While chronic activation can be detrimental, the precise role of agonist-mediated activation in the acute repair phase is an area of ongoing investigation. Studies have shown that β-catenin expression increases following lung injury induced by lipopolysaccharide (LPS). nih.gov
Table 1: Effects of a Wnt/β-catenin Agonist in a Preclinical Model of Hepatic Ischemia-Reperfusion Injury
| Parameter | Observation in Vehicle Group | Observation in Wnt Agonist Group | Reference |
|---|---|---|---|
| 10-Day Survival Rate | 27% | 73% (pre-treated) | medchemexpress.com |
| Hepatic β-catenin Protein Levels | 53% decrease compared to sham | Restored to 88% of sham levels | nih.gov |
| Hepatic Axin2 Gene Transcription | 49% decrease compared to sham | Restored to 91% of sham levels | nih.gov |
| Serum IL-6 Levels | 16-fold greater than sham | Decreased by 88% compared to vehicle | medchemexpress.com |
Cutaneous Wound Healing and Epidermal Remodeling
The Wnt/β-catenin signaling pathway is a key modulator of cutaneous wound healing, playing a role in various stages of the repair process, including cell proliferation, migration, and tissue remodeling. nih.govnih.gov Following a skin injury, the Wnt/β-catenin pathway is upregulated. nih.gov Activation of this pathway is considered an attractive strategy for promoting wound healing. nih.gov
In preclinical studies, the application of Wnt agonists has been shown to accelerate wound closure. frontiersin.org For example, in a murine model of full-thickness excisional cutaneous wounds, the injection of recombinant mouse Wnt3a resulted in faster re-epithelialization and wound matrix maturation. frontiersin.org The activation of the Wnt/β-catenin pathway promotes the proliferation and migration of dermal fibroblasts and their differentiation into myofibroblasts, which aids in wound contraction. nih.gov It also facilitates the migration and differentiation of keratinocytes, which is essential for re-establishing the epidermal barrier. nih.gov Furthermore, this pathway is involved in promoting angiogenesis and hair follicle regeneration within the wounded skin. nih.govnih.gov
Table 2: Role of Wnt/β-catenin Pathway Activation in Cutaneous Wound Healing
| Process | Effect of Wnt/β-catenin Activation | Key Cellular Players | Reference |
|---|---|---|---|
| Re-epithelialization | Accelerated | Keratinocytes | frontiersin.org |
| Wound Matrix Maturation | Enhanced | Fibroblasts | frontiersin.org |
| Cell Proliferation and Migration | Promoted | Dermal Fibroblasts, Keratinocytes | nih.gov |
| Angiogenesis | Promoted | Endothelial Cells | nih.gov |
Skeletal Tissue Formation and Repair
The Wnt/β-catenin signaling pathway is fundamental to bone development, remodeling, and fracture healing. nih.govjci.org Activation of this pathway generally leads to increased bone mass. mdpi.com In the context of bone repair, components of the Wnt pathway are upregulated following a fracture. johnshopkins.edu
Preclinical research has demonstrated that activating Wnt/β-catenin signaling can enhance bone regeneration. In vitro studies have shown that Wnt/β-catenin agonist 4 can induce the differentiation of the ST2 cell line into osteoblasts, as indicated by a significant increase in alkaline phosphatase (ALP) activity. medchemexpress.com Specifically, treatment with Wnt/β-catenin agonist 4 resulted in a 2848% increase in ALP activity. medchemexpress.com During fracture repair, β-catenin is crucial for the differentiation of mesenchymal progenitor cells into chondrocytes and osteoblasts. jci.org It is expressed in proliferating periosteal osteoprogenitor cells, chondrocytes, and osteoblasts during both endochondral and intramembranous ossification. johnshopkins.edu Pharmacological activation of the pathway, for instance with lithium chloride (LiCl), has been shown to increase bone formation rate and the number of osteoblasts in mice. mdpi.com
Table 3: Effect of Wnt/β-catenin Agonist 4 on Osteoblast Differentiation
| Preclinical Model | Compound | Endpoint | Quantitative Finding | Reference |
|---|---|---|---|---|
| ST2 Cell Line | Wnt/β-catenin agonist 4 | Alkaline Phosphatase (ALP) Activity | 2848% increase | medchemexpress.com |
Hair Follicle Morphogenesis and Cycling
Wnt/β-catenin signaling is a master regulator of hair follicle development, growth, and regeneration. nih.govnih.gov Activation of this pathway is essential for the initiation of hair follicle morphogenesis and for the proliferation of hair follicle stem cells. nih.gov The pathway plays a crucial role in the communication between the epithelial and mesenchymal compartments of the hair follicle, which is necessary for proper development and cycling. nih.gov
During the hair cycle, the Wnt/β-catenin pathway is involved in inducing the anagen (growth) phase. nih.gov Overexpression of Wnt10b, a Wnt ligand, in hair follicles has been shown to induce the transition from the telogen (resting) phase to the anagen phase. nih.gov In preclinical models of diabetes-induced hair loss, where Wnt/β-catenin signaling is suppressed, the use of a Wnt/β-catenin signaling activator was able to improve hair elongation and neogenesis. researchgate.net In cultured human hair follicles subjected to high glucose conditions to mimic a diabetic environment, a Wnt/β-catenin activator restored the elongation of the hair shaft. researchgate.net
Table 4: Role of Wnt/β-catenin Signaling in Hair Follicle Biology
| Process | Role of Wnt/β-catenin Signaling | Key Regulatory Events | Reference |
|---|---|---|---|
| Hair Follicle Initiation | Master regulator | Triggers formation of hair placodes | nih.gov |
| Stem Cell Proliferation | Essential | Supports embryonic development and adult hair cycling | nih.gov |
| Anagen Induction | Induces onset | Regulates the hair cycle | nih.gov |
| Hair Regeneration | Promotes | Associated with wound-induced hair follicle neogenesis | researchgate.net |
Neurobiology and Neurodegeneration Preclinical Research
The Wnt/β-catenin pathway is also integral to the development and function of the nervous system, and its modulation is being explored for its therapeutic potential in neurological disorders.
Promotion of Neurogenesis and Neuronal Differentiation
Wnt/β-catenin signaling plays a pivotal role in regulating the differentiation of neural stem and progenitor cells into neurons. nih.gov In the embryonic cortex, this pathway is crucial for generating the correct number of cortical neurons. nih.gov Upregulation of Wnt/β-catenin signaling has been shown to induce the early differentiation of intermediate progenitors into neurons. nih.gov
In the context of ischemic brain injury, where there is a natural elevation of neurogenesis, the Wnt/β-catenin pathway has been identified as a factor that promotes the differentiation of ischemia-activated adult neural stem/progenitor cells toward a neuronal fate. Studies using in vitro models have demonstrated that Wnt/β-catenin signaling can induce neuronal differentiation in neural precursor cell cultures. nih.gov While the deletion of β-catenin in neural stem cells does not appear to affect their maintenance, stimulation of the Wnt/β-catenin pathway can instruct the neuronal differentiation of proliferating neural stem cells. The response of quiescent neural stem cells to Wnt/β-catenin stimulation is dose-dependent, with moderate stimulation promoting their activation and higher levels of stimulation promoting neuronal differentiation.
Table 5: Effects of Wnt/β-catenin Pathway Activation on Neural Stem and Progenitor Cells
| Cell Type | Effect of Wnt/β-catenin Stimulation | Preclinical Context | Reference |
|---|---|---|---|
| Cortical Intermediate Progenitors | Induces early differentiation into neurons | Embryonic neurogenesis | nih.gov |
| Ischemia-Activated Adult Neural Stem/Progenitor Cells | Promotes differentiation to neuronal precursors | Ischemic brain injury | |
| Proliferating Adult Neural Stem Cells | Instructs neuronal differentiation | In vitro culture | |
| Quiescent Adult Neural Stem Cells | Promotes activation and neuronal differentiation (dose-dependent) | In vitro culture |
Studies in Models of Neurological Injury (e.g., Ischemic Stroke, Spinal Cord Injury)
Activation of the Wnt/β-catenin pathway is being investigated as a promising strategy to mitigate damage and promote recovery in preclinical models of acute neurological injury.
In the context of ischemic stroke , research indicates that the Wnt/β-catenin signaling pathway's activity is significantly reduced in animal models of cerebral ischemia-reperfusion. nih.gov Therapeutic reactivation of the pathway is associated with several positive outcomes. Studies using activators of the pathway have shown they can protect the blood-brain barrier (BBB) and reduce the risk of hemorrhagic transformation, a serious complication of thrombolytic therapy. nih.govresearchgate.net For instance, the GLP-1R agonist Exendin-4 was found to protect against rtPA-induced hemorrhagic transformation in a rat model of ischemic stroke by activating the Wnt/β-catenin pathway. nih.gov This activation suppressed the production of reactive oxygen species and the activity of matrix metalloproteinase-9 (MMP-9), thereby preserving BBB integrity. nih.govresearchgate.net Furthermore, activating the Wnt/β-catenin pathway can enhance neurogenesis in the adult brain following cerebral ischemia, which is a key process for neural restoration. imrpress.com This leads to the generation of new neurons that can replace cells lost in the ischemic core, contributing to improved neurological function. imrpress.com
In models of Spinal Cord Injury (SCI) , modulating the Wnt/β-catenin pathway has shown potential for promoting repair and functional recovery. nih.gov Activation of the pathway has been demonstrated to suppress the expression of apoptotic proteins like Bax, caspase-9, and caspase-3 in both in vivo and in vitro SCI models. nih.govavensonline.org It also plays a critical role in promoting the growth and regeneration of axons. nih.gov For example, exosomes derived from M2 macrophages were shown to activate Wnt/β-catenin signaling in vascular endothelial cells at the site of SCI in mice, which positively regulated vascular regeneration and the repair of neural function. nih.gov Conversely, inhibiting the pathway was found to promote neuronal apoptosis. researchgate.net The signaling pathway also influences the inflammatory response post-injury; canonical Wnt activation can inhibit microglial proliferation and reduce inflammation, which is beneficial for neuroprotection. nih.govnih.gov
| Neurological Injury Model | Key Research Findings with Wnt/β-catenin Pathway Activation | Observed Outcomes | Reference |
|---|---|---|---|
| Ischemic Stroke | Protected blood-brain barrier (BBB) integrity and reduced risk of hemorrhagic transformation. | Attenuated neurological deficits, brain edema, and infarct volume. | nih.govresearchgate.net |
| Ischemic Stroke | Augmented neurogenesis in the subventricular zone. | Increased generation of new neurons to replace deceased neural cells. | imrpress.com |
| Spinal Cord Injury (SCI) | Suppressed expression of apoptotic proteins (Bax, caspase-3, caspase-9). | Reduced neuronal apoptosis and delayed secondary injury. | nih.govavensonline.org |
| Spinal Cord Injury (SCI) | Promoted axonal sprouting and survival of injured neurons. | Enhanced axonal regeneration and potential for functional recovery. | nih.gov |
| Spinal Cord Injury (SCI) | Activated signaling in vascular endothelial cells via M2-macrophage derived exosomes. | Positively regulated vascular regeneration and neural function repair. | nih.gov |
Neuroprotection Mechanisms in Preclinical Neurodegenerative Contexts
Dysregulation of the Wnt/β-catenin pathway has been implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's Disease (PD) and Alzheimer's Disease (AD). frontiersin.orgnih.gov Consequently, activating this pathway is explored as a neuroprotective strategy.
In preclinical models of Parkinson's Disease , which is characterized by the progressive loss of midbrain dopaminergic neurons, activation of Wnt/β-catenin signaling demonstrates neuroprotective and regenerative potential. nih.govmdpi.com The pathway is crucial for maintaining the integrity of these neurons. mdpi.com Wnt1 and its agonists have been shown to offer neuroprotection against specific toxins that target dopaminergic neurons. nih.gov Furthermore, activating the pathway can improve the in vitro differentiation of pluripotent stem cells into dopaminergic neurons, a strategy explored for cell transplantation therapies. nih.govresearchgate.net The established role of Wnt/β-catenin signaling in adult neurogenesis suggests that targeting this pathway could not only slow disease progression but also stimulate endogenous neural stem cells to counteract neuronal loss. nih.gov
In the context of Alzheimer's Disease , a loss of Wnt/β-catenin signaling function is hypothesized to contribute to the onset and progression of the disease. researchgate.net AD pathology is linked to the neurotoxicity of amyloid-beta (Aβ) peptides and hyperphosphorylation of the tau protein. ijbpas.comnih.gov Research shows that Wnt signaling can protect hippocampal neurons from Aβ-induced toxicity and apoptosis. nih.gov Activation of the pathway, for example by inhibiting GSK-3β, can lead to an increase in β-catenin levels, which is neuroprotective. nih.govnih.gov Downregulation of the pathway is associated with AD pathogenesis, evidenced by decreased β-catenin levels and increased activity of GSK-3β and Dickkopf-1 (Dkk1), both of which are inhibitors of Wnt signaling. nih.govfrontiersin.org Restoring Wnt signaling is therefore considered a potential therapeutic approach to counter these pathological changes. nih.gov
| Neurodegenerative Context | Neuroprotective Mechanism via Wnt/β-catenin Agonism | Key Molecular/Cellular Effects | Reference |
|---|---|---|---|
| Parkinson's Disease | Protection and regeneration of dopaminergic (DA) neurons. | Protects against DA neuron-specific toxins; maintains neuronal integrity. | nih.govnih.govmdpi.com |
| Parkinson's Disease | Promotion of neurogenesis and cell replacement. | Improves differentiation of stem cells into DA neurons; stimulates endogenous neural stem cells. | nih.govresearchgate.net |
| Alzheimer's Disease | Protection against amyloid-beta (Aβ) toxicity. | Prevents Aβ-induced apoptosis in hippocampal neurons. | nih.gov |
| Alzheimer's Disease | Counteraction of pathological signaling. | Inhibits GSK-3β, a key kinase in tau hyperphosphorylation, and increases β-catenin levels. | nih.govnih.gov |
| General Neurodegeneration | Inhibition of oxidative stress and inflammation. | Prevents neurodegeneration and enhances neuronal proliferation. | nih.gov |
Immunomodulation and Inflammatory Disease Research
The Wnt/β-catenin pathway is increasingly recognized for its significant role in modulating immune responses and its involvement in inflammatory diseases. researchgate.net
Regulation of Inflammatory Responses in Specific Cellular Contexts
The Wnt/β-catenin pathway exhibits both pro- and anti-inflammatory functions, largely through its complex crosstalk with other key inflammatory signaling pathways, most notably the NF-κB pathway. frontiersin.org Activation of Wnt/β-catenin signaling can, in some contexts, repress NF-κB activity, leading to anti-inflammatory effects. nih.gov For example, it can downregulate the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. biorxiv.org This interaction is critical in the spinal cord, where Wnt/β-catenin activation is associated with a reduction in inflammatory mediators following injury. mdpi.com
However, the pathway's effect is highly context-dependent. In other situations, Wnt/β-catenin activation can have stimulatory effects on NF-κB. frontiersin.org This can occur when Wnt signaling elevates the expression of β-TrCP, an E3 ubiquitin ligase that targets both β-catenin and IκB-α (an NF-κB inhibitor) for degradation, thereby enhancing NF-κB transactivation. frontiersin.orgnih.gov In the central nervous system, Wnt signaling also modulates the activity of microglia and astrocytes. nih.gov Specifically, activating the canonical Wnt pathway can shift microglia towards an anti-inflammatory phenotype, which helps to attenuate neuronal damage. nih.gov
Modulation of Immune Cell Differentiation and Function (e.g., T-cells)
Wnt/β-catenin signaling is a critical regulator of T-lymphocyte differentiation and function. aacrjournals.org The pathway's components are expressed in peripheral T-cells, and their activation influences the transition from naïve to effector T-cells. nih.gov
Studies have shown that activating Wnt/β-catenin signaling can arrest human T-lymphocytes in the naïve stage, preventing their differentiation into functional effector cells. nih.gov This is characterized by the preservation of a naïve (CD45RA+ CD62L+) phenotype and impaired acquisition of effector functions like degranulation and IFN-γ production. nih.gov The pathway also plays a role in the polarization of T-helper (Th) cells. A significant body of data suggests an active role for Wnt/β-catenin signaling in promoting the differentiation of Th2 cells by increasing the expression of the master transcription factor GATA3. aacrjournals.org Conversely, using a β-catenin agonist in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, was shown to regulate the differentiation of naïve CD4+ T cells into Th1 and Th17 cells, ultimately reducing the severity of the disease. nih.gov The pathway is also implicated in the function of regulatory T-cells (Tregs) and the formation of CD8+ T-cell memory. nih.govaacrjournals.org
| Area of Immunomodulation | Effect of Wnt/β-catenin Pathway Activation | Cellular/Molecular Outcome | Reference |
|---|---|---|---|
| Inflammatory Signaling | Crosstalk with NF-κB pathway. | Can be either inhibitory or stimulatory depending on the cellular context. | frontiersin.orgnih.gov |
| Cytokine Production | Downregulation of pro-inflammatory cytokines. | Reduced levels of IL-1β, IL-6, and TNF-α in certain models. | biorxiv.org |
| CNS Inflammation | Modulation of glial cell phenotype. | Shifts microglia to an anti-inflammatory phenotype. | nih.gov |
| T-Cell Differentiation | Arrests naïve T-cells. | Blocks transition into functional CD45RO+ effector T-cells. | nih.gov |
| T-Helper Cell Polarization | Promotes Th2 differentiation. | Increases expression of the transcription factor GATA3. | aacrjournals.org |
| Autoimmunity Models | Regulates Th1 and Th17 differentiation. | Reduces severity in EAE models by limiting uncontrolled differentiation. | nih.gov |
Preclinical Cancer Research (where agonism is studied in specific contexts of cancer pathology)
While aberrant activation of the Wnt/β-catenin pathway is a well-known driver of many cancers, particularly colorectal cancer, research into pathway agonism in specific cancer contexts aims to understand and manipulate cancer cell phenotypes, such as those of cancer stem cells. nih.govnih.gov
Modulation of Cancer Stem Cell Phenotypes
The Wnt/β-catenin pathway is fundamentally linked to the properties of both normal stem cells and cancer stem cells (CSCs), which are implicated in tumor initiation, recurrence, and chemoresistance. nih.govnih.gov In many cancers, including breast and non-small cell lung cancer, an increase in active Wnt signaling is observed in the CSC population, helping to maintain their "stemness". nih.gov
Paradoxically, in some preclinical studies, activating the Wnt/β-catenin pathway is explored as a strategy to modulate CSCs. The rationale is that forcing CSCs out of their quiescent, undifferentiated state could make them more susceptible to conventional therapies. For example, the small molecule PRI-724, which modulates the interaction between β-catenin and its coactivator CBP, has been studied in pancreatic cancer models to promote the differentiation of chemotherapy-insensitive CSCs. nih.gov Similarly, in breast cancer cell lines, CSCs have been shown to be more resistant to radiation, a resistance mediated by Wnt/β-catenin signaling. nih.gov Modulating the pathway in these CSCs was shown to sensitize the cells to radiation treatment. nih.gov Therefore, while constitutive activation is oncogenic, temporal and controlled agonism of the pathway is being investigated in specific preclinical contexts to overcome the resistance of the CSC population.
| Cancer Model | Context of Wnt/β-catenin Agonism | Effect on Cancer Stem Cell (CSC) Phenotype | Reference |
|---|---|---|---|
| Pancreatic Cancer | Modulation of β-catenin/CBP interaction with an antagonist (PRI-724) to alter signaling output. | Promotes differentiation of chemotherapy-insensitive CSCs. | nih.gov |
| Breast Cancer | Inhibition of pathway components that mediate radiation resistance in CSCs. | Sensitizes CSCs to radiation therapy. | nih.gov |
| Colorectal Cancer | Inhibition of β-catenin/TCF interaction. | Caused a G1 phase cell cycle arrest in colon cancer cells. | nih.gov |
| General | Pathway is critical for maintenance of CSCs. | Increased Wnt signaling maintains "stemness" and chemoresistance. | nih.gov |
Effects on Tumor Growth and Metastasis in Agonist-Responsive Cancer Models
Comprehensive searches for preclinical studies detailing the effects of the specific chemical compound “Wnt/beta-catenin agonist 4” on tumor growth and metastasis in agonist-responsive cancer models did not yield specific research findings or data tables. The available scientific literature broadly discusses the role of the Wnt/β-catenin signaling pathway in cancer, with a predominant focus on pathway inhibitors as therapeutic agents.
The activation of the Wnt/β-catenin signaling pathway is generally associated with the promotion of cell proliferation, migration, and invasion, which are key processes in tumor growth and metastasis. researchgate.netnih.gov In various cancer models, aberrant activation of this pathway is a critical event in tumorigenesis and progression. nih.govmdpi.comfrontiersin.org For instance, studies in Ewing sarcoma cells have shown that activation of Wnt/β-catenin signaling can induce cytoskeletal changes and promote a more metastatic phenotype. researchgate.net
While the general understanding is that agonists of this pathway would likely contribute to tumor progression, specific in vivo data for "this compound" is not publicly available in the searched resources. One commercially available compound, designated "Wnt/β-catenin agonist 4 (Derivative 83)," is noted to activate Wnt/β-catenin signal transmission in cell lines such as HEK293 and SW480. medchemexpress.com However, this information does not extend to preclinical models of cancer to assess effects on tumor growth or metastasis.
The research landscape is more populated with studies on Wnt pathway inhibitors, which have shown promise in preclinical models by reducing tumor growth and metastasis. nih.govmdpi.com This focus on inhibition underscores the pathway's recognized role in driving cancer progression.
Without specific preclinical data on "this compound," it is not possible to provide detailed research findings or construct data tables on its effects on tumor growth and metastasis in agonist-responsive cancer models. Further research and publication in this specific area are needed to elucidate the in vivo therapeutic or protumorigenic effects of this particular compound.
Future Directions and Emerging Research Avenues for Wnt/β Catenin Agonist 4
Optimization for Target Specificity and Pathway Selectivity
A significant hurdle in the therapeutic application of Wnt signaling modulators is achieving high specificity. The Wnt pathway is highly complex, with multiple ligands, receptors, and downstream effectors, and it crosstalks with other signaling cascades. Future research on Wnt/β-catenin agonist 4 must focus on a detailed characterization of its binding kinetics and off-target effects. Investigating whether this agonist interacts with other proteins in the Wnt pathway or components of different signaling pathways will be crucial. Structure-activity relationship (SAR) studies, similar to those that led to the development of Wnt/β-catenin agonist 4, should be continued to refine its chemical structure nih.govresearchgate.net. The goal of this optimization would be to enhance its affinity for the DAX domain of axin while minimizing interactions with other cellular components, thereby improving its selectivity for the canonical Wnt/β-catenin pathway.
Development of Advanced Preclinical Models for Efficacy and Biological Outcome Assessment
To date, the evaluation of Wnt/β-catenin agonist 4 and its analogs has been primarily conducted in cultured cell lines, such as HEK293 cells nih.gov. To move towards any potential therapeutic application, it is imperative to develop and utilize more sophisticated preclinical models. This includes the use of organoid cultures, which more closely mimic the three-dimensional architecture and cellular heterogeneity of native tissues. Furthermore, the development of genetically engineered mouse models or xenograft models using human cells will be essential to assess the in vivo efficacy, pharmacokinetics, and biodistribution of Wnt/β-catenin agonist 4. These advanced models will provide a more accurate prediction of its biological outcomes in a complex living system.
Synergistic Applications and Combinatorial Strategies with Other Signaling Modulators
The activation of the Wnt/β-catenin pathway by Wnt/β-catenin agonist 4 may have enhanced therapeutic effects when combined with modulators of other signaling pathways. For instance, in the context of cancer, combining a Wnt agonist with an inhibitor of a pro-oncogenic pathway could be a viable strategy. Conversely, in regenerative medicine, co-administration with growth factors or other small molecules that promote tissue repair could lead to synergistic effects. Future research should explore these combinatorial strategies in relevant disease models to identify potential synergistic interactions and to understand the underlying molecular mechanisms of such synergy.
Long-Term Biological Consequences and Pathway Feedback Mechanisms of Sustained Agonism
Sustained activation of the Wnt/β-catenin pathway is known to be associated with various pathologies, including cancer. Therefore, a critical area of future investigation for Wnt/β-catenin agonist 4 is the assessment of the long-term biological consequences of its administration. It will be important to determine whether prolonged exposure to this agonist leads to unintended cellular transformations or other adverse effects. Additionally, the Wnt/β-catenin pathway is known to have intricate negative feedback loops to regulate its own activity. Research is needed to understand how sustained agonism by Wnt/β-catenin agonist 4 affects these feedback mechanisms and whether this leads to pathway desensitization or other adaptive responses that could impact its therapeutic efficacy over time.
Application in Stem Cell Engineering and Regenerative Medicine Protocols
The Wnt/β-catenin signaling pathway plays a fundamental role in stem cell maintenance, proliferation, and differentiation. This makes Wnt/β-catenin agonist 4 a potentially valuable tool in the fields of stem cell engineering and regenerative medicine. Future studies should investigate the precise effects of this agonist on different types of stem cells, including embryonic stem cells, induced pluripotent stem cells, and adult stem cells. Determining its ability to promote self-renewal or to direct differentiation towards specific lineages will be key. The incorporation of Wnt/β-catenin agonist 4 into protocols for generating specific cell types for transplantation or for stimulating endogenous repair mechanisms is a promising avenue for future research.
Q & A
Q. What experimental models are most suitable for assessing the activity of Wnt/β-catenin agonist 4 in vitro?
Wnt/β-catenin agonist 4 has demonstrated efficacy in HEK293 and SW480 cell lines, showing 1049% β-catenin activation in HEK293 cells and enhanced osteogenic differentiation (2848% ALP activity) in ST2 cells . For basic validation, use these cell lines with luciferase-based β-catenin reporter assays or ALP activity quantification. Include controls such as untreated cells and cells treated with canonical Wnt activators (e.g., Wnt3a) to establish baseline signaling .
Q. How can researchers validate the specificity of Wnt/β-catenin agonist 4 in modulating the pathway?
Specificity can be confirmed using DKK2 Knockout HEK293T cells, as DKK2 modulates Wnt/β-catenin signaling through LRP6 interactions . Compare agonist activity in wild-type versus knockout cells: a significant reduction in β-catenin activation in knockout models suggests pathway specificity. Additionally, perform RNA sequencing to identify downstream targets (e.g., AXIN2, MYC) and rule off-target effects .
Q. What are the critical storage and solubility considerations for Wnt/β-catenin agonist 4 in experimental workflows?
The compound is soluble in DMSO (397.70 mM) but requires aliquoting to avoid freeze-thaw degradation. Store stock solutions at -80°C (6-month stability) or -20°C (1-month stability). For in vitro use, dilute to working concentrations in culture media with ≤0.1% DMSO to minimize cytotoxicity. Pre-warm solutions to 37°C and sonicate to ensure homogeneity .
Advanced Research Questions
Q. How should researchers address contradictory findings in β-catenin activation levels across different cell lines?
Contradictions may arise from cell-specific factors such as baseline Wnt pathway activity, mutations (e.g., APC in SW480 cells), or cross-talk with other signaling pathways (e.g., TGF-β) . To resolve discrepancies:
- Quantify endogenous β-catenin levels (Western blot) and nuclear localization (immunofluorescence) pre-treatment.
- Use isogenic cell lines (e.g., wild-type vs. β-catenin-deficient) to isolate agonist effects.
- Conduct pathway inhibition experiments (e.g., using XAV939 to block β-catenin stabilization) .
Q. What experimental designs are optimal for studying Wnt/β-catenin agonist 4 in vivo, particularly regarding bioavailability and toxicity?
For in vivo studies:
- Formulation : Use solubilizing agents like cyclodextrins or lipid-based carriers to enhance bioavailability .
- Dosing : Calculate doses based on pharmacokinetic parameters (e.g., half-life) and validate via plasma LC-MS/MS.
- Toxicity : Monitor organ-specific effects (e.g., liver, intestine) due to Wnt’s role in tissue homeostasis. Include histopathology and serum biomarkers (e.g., ALT, creatinine) .
Q. How can researchers differentiate Wnt/β-catenin agonist 4’s direct effects from secondary signaling cascades in complex systems?
- Time-course experiments : Measure β-catenin stabilization within 2–6 hours (direct effect) versus downstream targets (e.g., Cyclin D1) at 24–48 hours.
- Kinase inhibition : Co-treat with inhibitors of downstream kinases (e.g., GSK3β inhibitor CHIR99021) to isolate primary pathway activation.
- Single-cell RNA sequencing : Resolve heterogeneity in cellular responses and identify subpopulations with pathway hyperactivation .
Methodological Challenges and Solutions
Q. What strategies mitigate variability in ALP activity assays during osteogenic differentiation studies?
- Normalization : Use total protein content (BCA assay) or cell count (Hoechst staining) to standardize ALP measurements.
- Control groups : Include cells treated with osteogenic induction media alone and non-inductive conditions.
- Reproducibility : Pre-treat ST2 cells with BMP-2 to establish differentiation competence before agonist application .
Q. How should researchers interpret Wnt/β-catenin agonist 4’s efficacy in cancer models given the pathway’s dual role in tumorigenesis?
Context-dependent effects are well-documented; β-catenin activation may promote proliferation in colorectal cancer (e.g., SW480) but inhibit metastasis in others . To clarify:
- Use patient-derived xenografts (PDXs) with defined Wnt pathway status (e.g., APC mutant vs. wild-type).
- Combine agonist treatment with immune checkpoint inhibitors to assess synergy in immunocompetent models .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in Wnt/β-catenin agonist 4 studies?
- Non-linear regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values.
- Error bars : Report standard deviation (SD) for technical replicates and standard error (SE) for biological replicates.
- Multiplicity correction : Apply Bonferroni or Tukey adjustments when comparing multiple doses across cell lines .
Q. How can researchers ensure reproducibility when publishing Wnt/β-catenin agonist 4 findings?
- Detailed methods : Specify cell passage numbers, serum batches, and agonist reconstitution protocols.
- Data deposition : Share raw data (e.g., RNA-seq, β-catenin quantification) in repositories like GEO or Figshare.
- Negative controls : Report results from solvent-only (DMSO) and pathway-inhibited conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
